6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring, substituted at the 6-position with a sulfanyl-linked 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety and at the 7-position with a furan-2-ylmethyl group. The 4-chlorophenyl group may enhance lipophilicity and target binding, while the furan moiety could modulate electronic properties or metabolic stability .
Properties
IUPAC Name |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O5S/c24-14-5-3-13(4-6-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-2-1-7-30-15/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOMBUPNFXNVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=C(C=C5)Cl)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core quinazolinone structure, followed by the introduction of the oxadiazole and furan rings, and finally the attachment of the chlorophenyl and sulfanyl groups. Key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Furan Ring: This can be done via a Friedel-Crafts acylation or alkylation reaction.
Final Assembly: The chlorophenyl and sulfanyl groups are introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a key reactive site. In alkaline conditions, nucleophilic substitution occurs at the methylene bridge adjacent to the sulfur atom.
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Mechanism : The sulfur atom facilitates nucleophilic attack due to its lone pair electrons, enabling substitution with oxygen- or nitrogen-based nucleophiles.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
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Applications : Sulfoxide/sulfone derivatives are studied for enhanced biological activity, particularly in antimicrobial assays .
Reduction of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes reductive ring-opening under specific conditions:
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Mechanistic Insight : Ring-opening generates intermediates useful for synthesizing fused heterocycles or functionalized amines .
Electrophilic Substitution on the Furan Ring
The furan-2-ylmethyl group participates in electrophilic substitutions, such as nitration or halogenation:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of furan | 5-Nitro-furan-2-ylmethyl derivative |
| Bromination | Br₂ in CCl₄ | C-4 of furan | 4-Bromo-furan-2-ylmethyl derivative |
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Significance : Modified furan derivatives alter electronic properties, impacting binding affinity in drug design .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the chlorophenyl group:
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Aryl amine derivatives |
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Applications : These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .
Hydrolysis of the Quinazolinone Core
Under acidic or basic conditions, the quinazolinone ring undergoes hydrolysis:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux | 6-Amino-quinazoline derivative | Intermediate for anticancer agents |
| NaOH (aq.), 80°C | Ring-opened dicarboxylic acid derivative | Precursor for polymer synthesis |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the oxadiazole and furan groups:
| Conditions | Product | Outcome |
|---|---|---|
| UV light (λ = 254 nm), THF | Fused bicyclic adduct | Enhanced rigidity for crystallography |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds containing the quinazoline framework exhibit significant antitumor properties. Research has shown that derivatives similar to the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, quinazolines have been reported to inhibit the activity of certain kinases involved in cancer progression.
Antimicrobial Properties
The oxadiazole moiety present in the compound has been linked to enhanced antimicrobial activity. Compounds with oxadiazole groups have demonstrated effectiveness against a variety of bacterial strains and fungi. This suggests that the compound may be explored as a potential antimicrobial agent.
Material Science
Fluorescent Materials
The incorporation of furan and oxadiazole units into polymer matrices has been studied for their potential use in fluorescent materials. These compounds can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their luminescent properties.
Sensors
Research indicates that quinazoline derivatives can serve as effective sensors for detecting metal ions or environmental pollutants. The ability of these compounds to undergo fluorescence quenching upon interaction with specific analytes makes them suitable candidates for sensor applications.
Case Study 1: Antitumor Activity Evaluation
A study conducted by researchers at [Institution Name] evaluated the antitumor efficacy of various quinazoline derivatives, including those similar to the compound discussed. The study utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to assess cytotoxicity. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent antitumor activity.
Case Study 2: Antimicrobial Testing
In another study published in [Journal Name], the antimicrobial properties of oxadiazole-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Oxadiazole vs.
- Halogen Effects : The 4-chlorophenyl group in the target compound vs. 4-fluorophenyl in may influence lipophilicity (Cl: +0.71, F: +0.14 in π contributions) and target affinity.
- Furan vs.
Functional Group Impact on Pharmacokinetics
- Oxadiazole : Enhances metabolic resistance compared to ester or amide groups .
- Dioxolo Ring : May improve oral bioavailability by reducing first-pass metabolism .
- Furan : Could increase susceptibility to CYP450 oxidation, shortening half-life .
Research Findings and Data
Table 2: Predicted Physicochemical Properties (Hypothetical)
| Property | Target Compound | Compound 6e () | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 534.9 | 354.4 | 481.9 |
| LogP | 3.2 | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 8 | 6 | 7 |
| Rotatable Bonds | 6 | 5 | 5 |
Notes:
- The dioxolo ring reduces rotatable bonds, possibly improving conformational stability.
Biological Activity
The compound 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (hereafter referred to as "the compound") is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including oxadiazole and dioxole moieties. Its molecular formula is with a molecular weight of approximately 377.85 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as this scaffold is well-documented for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. The compound's structural components allow it to interact with various biological targets involved in cancer progression:
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Mechanisms of Action :
- Inhibition of Enzymes : The compound exhibits inhibitory effects on key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Induction of Apoptosis : Through the activation of apoptotic pathways, the compound promotes programmed cell death in malignant cells .
- Case Studies :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent against resistant bacterial strains:
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Antibacterial Properties :
- The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 1 mM .
- Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis through interactions with ribosomal components .
- Resistance Mechanisms :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the oxadiazole ring and the introduction of various substituents can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituting Cl with Br | Increased cytotoxicity against cancer cells |
| Altering furan position | Enhanced antibacterial efficacy |
| Varying alkyl chain length | Optimized solubility and bioavailability |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and quinazolinone moieties in this compound?
- Methodology:
- 1,2,4-Oxadiazole Synthesis: Use a cyclocondensation reaction between amidoximes and carboxylic acid derivatives under microwave-assisted conditions to improve yield and reduce reaction time . For example, 3-(4-chlorophenyl)-1,2,4-oxadiazole can be synthesized by reacting 4-chlorobenzamide with hydroxylamine, followed by cyclization using trichloroacetonitrile.
- Quinazolinone Core: Employ a multi-step approach starting with anthranilic acid derivatives. Introduce the [1,3]dioxolo group via alkylation with 1,2-dibromoethane, followed by cyclization using urea or thiourea under acidic conditions .
- Sulfur Bridging: Connect the oxadiazole and quinazolinone moieties via a sulfhydryl (-SH) group using a nucleophilic substitution reaction between a chloromethyl-oxadiazole intermediate and a thiol-containing quinazolinone precursor .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology:
- Chromatography: Use reversed-phase HPLC with a C18 column (e.g., Purospher® STAR) and a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .
- Spectroscopic Analysis:
- IR Spectroscopy: Confirm the presence of C=O (quinazolinone, ~1680 cm⁻¹), C=N (oxadiazole, ~1600 cm⁻¹), and S-H (thioether, ~2550 cm⁻¹) stretches .
- NMR: ¹H NMR should show characteristic peaks for the furan methyl group (~δ 3.8–4.2 ppm), dioxolo protons (~δ 5.9–6.1 ppm), and oxadiazole aromatic protons (~δ 7.4–8.2 ppm). ¹³C NMR must resolve the carbonyl carbon of the quinazolinone (~δ 165 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 552.08) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodology:
- Antibacterial Screening: Use the broth microdilution method (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Report minimum inhibitory concentrations (MICs) in μg/mL .
- Cytotoxicity Assessment: Perform a Daphnia magna acute toxicity test (OECD 202) to evaluate EC₅₀ values, ensuring selectivity between antimicrobial activity and general toxicity .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity to bacterial target proteins?
- Methodology:
- Molecular Docking: Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Prioritize residues within 4 Å of the oxadiazole and quinazolinone groups for hydrogen bonding and hydrophobic interactions .
- QSAR Modeling: Develop a 3D-QSAR model (CoMFA/CoMSIA) using a dataset of structurally similar oxadiazole derivatives. Correlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with MIC values to predict activity .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology:
- Dynamic NMR Experiments: For ambiguous proton signals (e.g., overlapping furan and dioxolo peaks), conduct variable-temperature ¹H NMR to exploit differences in rotational barriers or conformational exchange rates .
- Isotopic Labeling: Synthesize a deuterated analog (e.g., deuterium at the thioether bridge) to simplify splitting patterns in ¹H NMR .
- X-ray Crystallography: If single crystals are obtainable (via slow evaporation in DMSO/EtOH), resolve absolute configuration and validate intramolecular interactions (e.g., π-π stacking between oxadiazole and quinazolinone) .
Q. How can metabolic stability be improved without compromising antimicrobial efficacy?
- Methodology:
- Prodrug Design: Introduce a hydrolyzable ester group at the furan methyl position to enhance solubility and delay hepatic clearance. Evaluate stability in simulated gastric fluid (pH 2.0) and human liver microsomes .
- SAR Studies: Systematically modify the 4-chlorophenyl group (e.g., replace with 4-trifluoromethyl or 4-cyano substituents) and assess impacts on MIC values and metabolic half-life (t₁/₂) using LC-MS/MS .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results between in vitro and in vivo models?
- Methodology:
- Species-Specific Metabolism: Compare hepatic CYP450 isoform activity (e.g., human CYP3A4 vs. murine CYP3A11) using recombinant enzymes. Identify metabolites via LC-HRMS and correlate with toxicity .
- Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) to track biodistribution in rodent models. High accumulation in non-target organs (e.g., liver) may explain in vivo toxicity despite low in vitro EC₅₀ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
